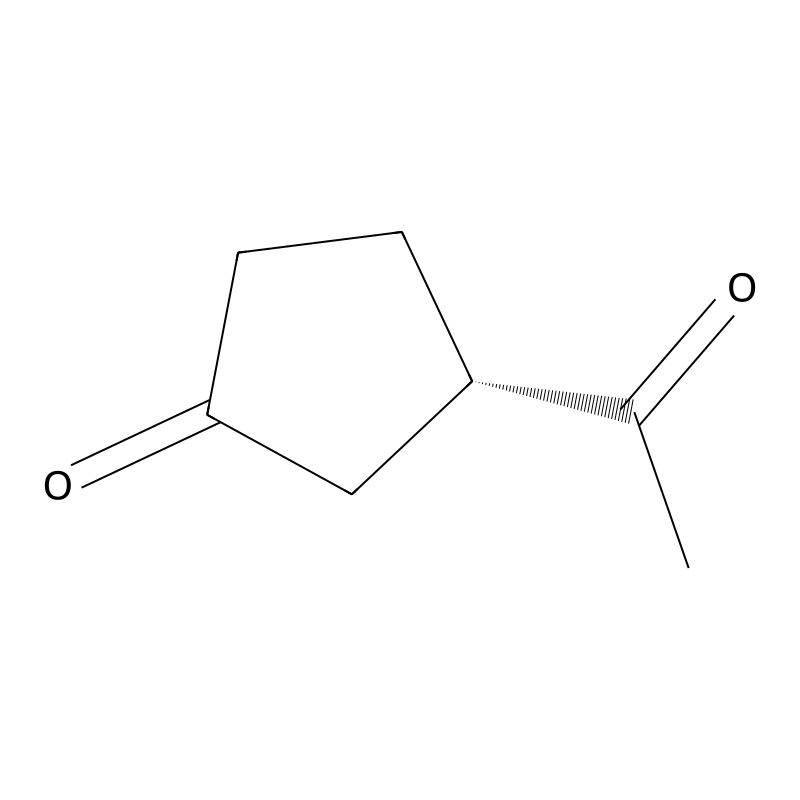(3S)-3-Acetylcyclopentan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
(3S)-3-Acetylcyclopentan-1-one is a cyclic ketone characterized by its unique structure, which consists of a cyclopentane ring with an acetyl group attached to the third carbon. Its molecular formula is , and it has a molar mass of approximately 126.15 g/mol. The compound appears as a clear liquid that can range in color from colorless to light yellow or light orange. It is soluble in organic solvents and has a density of 1.043 g/mL at 25 °C .
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.
- Condensation Reactions: It can react with enolates or other nucleophiles to form larger cyclic or acyclic structures.
- Reduction Reactions: The carbonyl can be reduced to form secondary alcohols using reagents like lithium aluminum hydride or sodium borohydride.
These reactions make (3S)-3-acetylcyclopentan-1-one a versatile intermediate in organic synthesis.
(3S)-3-acetylcyclopentan-1-one can be synthesized through several methods:
- Direct Acetylation: Cyclopentanone can be acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
- Cyclization Reactions: Starting from appropriate linear precursors, cyclization can be achieved via intramolecular reactions facilitated by acid or base catalysis.
- Enzymatic Synthesis: Enzymatic methods may also be employed for more selective transformations, providing an environmentally friendly alternative.
These methods highlight the compound's accessibility for synthetic chemists.
(3S)-3-acetylcyclopentan-1-one finds applications across various fields:
- Pharmaceutical Industry: As a key intermediate in the synthesis of drugs, particularly those aimed at treating neurological disorders.
- Fragrance Industry: Used as a scent component due to its pleasant aroma profile.
- Organic Synthesis: Acts as a building block for more complex organic molecules, facilitating the development of new materials and compounds.
Its versatility makes it valuable in both industrial and research settings.
Several compounds share structural similarities with (3S)-3-acetylcyclopentan-1-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Acetylcyclopentanone | Cyclic ketone | Different position of the acetyl group |
| 3-Methylpentan-2-one | Linear ketone | Longer carbon chain, different reactivity |
| 4-Acetylcyclohexanone | Cyclic ketone | Larger ring size, different stereochemistry |
| 2-Hydroxyacetophenone | Aromatic ketone | Contains a hydroxyl group, used in pharmaceuticals |
The uniqueness of (3S)-3-acetylcyclopentan-1-one lies in its specific stereochemistry and cyclopentane structure, which may confer distinct properties compared to these similar compounds. Its applications in pharmaceuticals and organic synthesis further highlight its importance in chemical research and industry.








